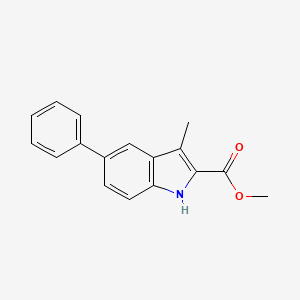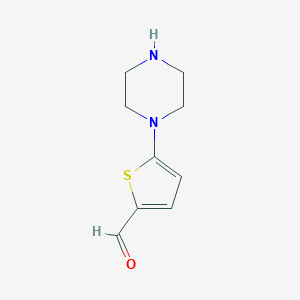![molecular formula C17H16F2N2O2 B2692354 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone CAS No. 2379953-17-8](/img/structure/B2692354.png)
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, also known as DPA-714, is a novel and potent ligand for the translocator protein 18 kDa (TSPO). TSPO is a mitochondrial protein that is highly expressed in the brain and peripheral tissues, and is involved in various physiological and pathological processes, including neuroinflammation, neurodegeneration, and cancer. DPA-714 has shown promising results in preclinical studies as a diagnostic and therapeutic tool for various diseases.
Mécanisme D'action
The mechanism of action of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone involves its binding to TSPO on the outer mitochondrial membrane, which leads to the activation of various signaling pathways, including the production of reactive oxygen species, the regulation of calcium homeostasis, and the modulation of immune responses. TSPO has been shown to interact with various proteins, including voltage-dependent anion channels, adenine nucleotide translocase, and cytochrome c, which are involved in mitochondrial function and cell death pathways. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to modulate these interactions and promote cell survival and tissue repair.
Biochemical and Physiological Effects:
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the reduction of oxidative stress, inflammation, and apoptosis, and the enhancement of mitochondrial function, neuroprotection, and immune modulation. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has also been shown to increase the expression of brain-derived neurotrophic factor, a key neurotrophic factor involved in the regulation of neuronal survival, growth, and differentiation. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to cross the blood-brain barrier and accumulate in various brain regions, including the cortex, hippocampus, and striatum.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its high stability and solubility, and its low toxicity and immunogenicity. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone can be easily labeled with various radioisotopes, including carbon-11, fluorine-18, and iodine-123, for positron emission tomography (PET) imaging. However, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has some limitations for lab experiments, including its high cost and limited availability, its potential off-target effects on other mitochondrial proteins, and its potential species differences in TSPO expression and binding.
Orientations Futures
There are several future directions for the research and development of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, including:
1. Clinical trials of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone as a diagnostic and therapeutic tool for various diseases, including neuroinflammation, neurodegeneration, cancer, and infectious diseases.
2. Optimization of the synthesis and labeling methods of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone for PET imaging and other imaging modalities.
3. Development of novel TSPO ligands with improved pharmacokinetic and pharmacodynamic properties, including higher affinity, selectivity, and brain penetration.
4. Investigation of the role of TSPO in mitochondrial function and cell death pathways, and the potential interactions of TSPO with other mitochondrial proteins.
5. Development of TSPO-targeted therapies for mitochondrial diseases, including mitochondrial encephalomyopathies and Leigh syndrome.
In conclusion, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone is a novel and potent ligand for TSPO, which has shown promising results in preclinical studies as a diagnostic and therapeutic tool for various diseases. 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has several advantages for lab experiments, including its high affinity and selectivity for TSPO, its high stability and solubility, and its low toxicity and immunogenicity. However, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has some limitations for lab experiments, including its high cost and limited availability, and its potential off-target effects on other mitochondrial proteins. There are several future directions for the research and development of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone, including clinical trials, optimization of synthesis and labeling methods, development of novel TSPO ligands, investigation of TSPO interactions, and development of TSPO-targeted therapies for mitochondrial diseases.
Méthodes De Synthèse
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone can be synthesized using several methods, including the reaction of 2,4-difluorobenzoyl chloride with 3-(pyridin-3-yloxymethyl)azetidine, followed by reduction and deprotection steps. Another method involves the condensation of 2,4-difluoroacetophenone with 3-(pyridin-3-yloxymethyl)azetidine, followed by reduction and deprotection steps. These methods result in a high yield of 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone with high purity.
Applications De Recherche Scientifique
2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been extensively investigated in various preclinical models of diseases, including neuroinflammation, neurodegeneration, cancer, and infectious diseases. In neuroinflammation, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to bind to TSPO on activated microglia and astrocytes, and reduce the production of pro-inflammatory cytokines and chemokines. In neurodegeneration, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to protect neurons from oxidative stress and apoptosis, and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In cancer, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to inhibit the growth and metastasis of various types of cancer cells, and enhance the efficacy of chemotherapy and radiotherapy. In infectious diseases, 2-(2,4-Difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone has been shown to modulate the immune response and reduce the severity of bacterial and viral infections.
Propriétés
IUPAC Name |
2-(2,4-difluorophenyl)-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-4-3-13(16(19)7-14)6-17(22)21-9-12(10-21)11-23-15-2-1-5-20-8-15/h1-5,7-8,12H,6,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZKCATUHSKDEFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=C(C=C2)F)F)COC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-1-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(4-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2692274.png)
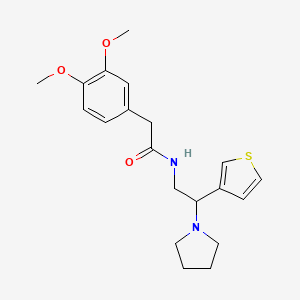
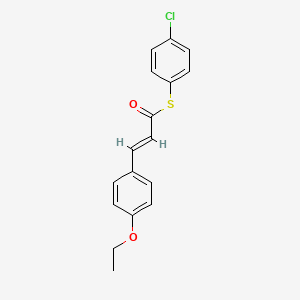
![N-(4-butylphenyl)-2-[3,4-dihydro-1(2H)-quinolinyl]acetamide](/img/structure/B2692279.png)
![3-(4-chlorophenyl)-9-(pyridin-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2692280.png)
![N-[2-(3-phenylpropylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2692281.png)
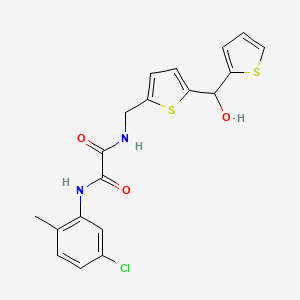
![2-(1,3-Benzoxazol-2-ylsulfanyl)-1-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)ethanone](/img/structure/B2692285.png)
![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2692286.png)
![2-Amino-2-[3-(4-methoxyphenoxy)phenyl]acetic acid](/img/structure/B2692287.png)

